d-cis-Phenothrin-d5

Mass spectrometry Stable isotope labeling Selected reaction monitoring

Quantitative analysis of phenothrin residues in food and environmental samples is compromised by matrix-induced ion suppression, causing >50% signal loss in wastewater or biota extracts. d-cis-Phenothrin-d5 (C₂₃H₂₁D₅O₃, MW 355.48) is the solution: a stable isotope-labeled (d5-phenoxy) internal standard with identical (1R)-cis stereochemistry and co-elution profile. • Achieve LOQs of 0.5 ng/L (0.5 ppt) via NCI-GC-MS isotope dilution • Meets EU Water Framework Directive EQS and SANTE/11312/2021 MRL compliance (0.01 mg/kg default) • ≥95% purity; stored at -20°C; ISO 9001-certified reference material provenance

Molecular Formula C23H26O3
Molecular Weight 355.5 g/mol
Cat. No. B12427126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Named-cis-Phenothrin-d5
Molecular FormulaC23H26O3
Molecular Weight355.5 g/mol
Structural Identifiers
SMILESCC(=CC1C(C1(C)C)C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)C
InChIInChI=1S/C23H26O3/c1-16(2)13-20-21(23(20,3)4)22(24)25-15-17-9-8-12-19(14-17)26-18-10-6-5-7-11-18/h5-14,20-21H,15H2,1-4H3/t20-,21-/m0/s1/i5D,6D,7D,10D,11D
InChIKeySBNFWQZLDJGRLK-WPWSXMPJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

d-cis-Phenothrin-d5: Deuterated Internal Standard for Phenothrin Quantification


d-cis-Phenothrin-d5 (TRC P318101; molecular formula C₂₃H₂₁D₅O₃; MW 355.48 g/mol) is the stable isotope-labeled (SIL) analogue of the synthetic Type I pyrethroid insecticide d-cis-phenothrin (CAS 51186-88-0; C₂₃H₂₆O₃; MW 350.45 g/mol). The compound bears five deuterium atoms substituted on the phenoxy ring, retaining the identical (1R)-cis stereochemical configuration of the parent molecule . It is classified as a deuterated internal standard intended exclusively for use in isotope dilution mass spectrometry (IDMS) workflows—specifically liquid chromatography–tandem mass spectrometry (LC-MS/MS) and gas chromatography–mass spectrometry (GC-MS)—to correct for matrix effects and instrumental variability during quantitative analysis of phenothrin residues in environmental, biological, and food matrices [1]. The product is catalogued by Toronto Research Chemicals (TRC) under catalogue number P318101 with a typical purity specification of ≥95% and requires storage at −20 °C for long-term stability .

Deuterated internal standard for isotope dilution MS (LC-MS/MS, GC-MS)

(1R)-cis stereochemistry preserved for d-cis-phenothrin residue analysis

Requires cold-chain storage (-20 °C) and lot-specific CoA review

Why Non-Deuterated or Alternative Internal Standards Cannot Substitute


In quantitative mass spectrometry, the internal standard (IS) must co-elute with the target analyte and exhibit near-identical extraction recovery, ionization efficiency, and fragmentation behavior to reliably correct for matrix-induced ion suppression or enhancement [1]. Non-deuterated d-cis-phenothrin cannot serve as an IS because it is indistinguishable from the endogenous analyte by mass, precluding separate selected reaction monitoring (SRM) channels. Structurally dissimilar IS compounds (e.g., m-terphenyl, di-(2-ethylhexyl)phthalate), though historically employed for phenothrin GC-FID analysis, fail to compensate for matrix effects in electrospray or negative chemical ionization sources because their ionization and fragmentation behavior diverges from phenothrin under MS conditions [2]. Among deuterated pyrethroid internal standards, the stereochemical specificity of the d-cis configuration is critical: d-cis-phenothrin is the most insecticidally active stereoisomer and the primary residue form monitored in regulatory and environmental analyses. Using a trans-isomer or racemic deuterated phenothrin analogue introduces chromatographic retention time mismatches and quantification bias due to differential isomer-specific MS response [3].

Non-deuterated

Identical mass prevents independent SRM channels; cannot correct matrix effects.

Structural analog

Different ionization and partitioning behavior may invalidate recovery correction.

Isomer mismatch

Racemic or trans-deuterated forms do not co-elute with d-cis analyte; quantification bias risk.

Evidence for Quantitative Differentiation of d-cis-Phenothrin-d5


Mass Spectrometric Discrimination via +5 Da Mass Shift

d-cis-Phenothrin-d5 exhibits a molecular ion mass shift of +5.03 Da relative to the non-deuterated parent compound d-cis-phenothrin (monoisotopic mass 355.48 vs. 350.45 Da), corresponding to the substitution of five protium atoms (¹H) with deuterium (²H) on the phenoxy ring . This mass increment enables independent selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) transitions without cross-talk between the analyte and internal standard channels—a prerequisite for valid isotope dilution quantification that non-deuterated structural analogs cannot fulfill [1]. In GC-NCI-MS applications, deuterated pyrethroid standards produce distinct fragment ions (e.g., monitoring the phenoxybenzoate fragment with and without the +5 Da shift) that permit baseline-resolved quantitation at sub-part-per-trillion levels [2].

Mass shift
Reported
+5.03 Da

Enables independent SRM channels for isotope dilution.

Versus parent analyte (350.45 Da); baseline-resolved at sub-ppt levels.

Mass spectrometry Stable isotope labeling Selected reaction monitoring Pyrethroid analysis

Matrix Effect Correction in Environmental Matrices

The class of deuterium-labeled pyrethroid internal standards—directly applicable to d-cis-Phenothrin-d5 as the phenothrin-specific member—demonstrates individual recoveries within 81–94% for effluent wastewater analysis using NCI-GC-MS, with limits of quantification (LOQs) reaching 0.5 ng/L (0.5 ppt) [1]. By contrast, methods employing non-deuterated or structurally dissimilar internal standards for phenothrin (e.g., dibutyl phthalate as IS for GC-FID analysis of aerosol formulations) report recoveries of 92.8–102.9% in simple formulation matrices, but these methods are not validated for trace-level environmental matrices where matrix-induced ion suppression is the dominant source of error [2]. The deuterated IS approach corrects for extraction losses, derivatization variability, and ionization source instability simultaneously—a correction that matrix-matched calibration alone cannot fully achieve without an isotopically matched IS [3].

Matrix effect correction
Class-level
81–94% recovery

Supports trace environmental water analysis.

Deuterated pyrethroid IS panel; LOQ 0.5 ng/L in wastewater.

Matrix effect Isotope dilution Recovery Environmental analysis Wastewater

Stereochemical Fidelity and Chromatographic Co-Elution

d-cis-Phenothrin-d5 preserves the exact (1R)-cis stereochemistry of the target analyte d-cis-phenothrin (CAS 51186-88-0), which is the biologically most active stereoisomer of phenothrin and the form primarily regulated in residue monitoring programs . Commercial phenothrin technical material consists of four stereoisomers (1R-cis, 1R-trans, 1S-cis, 1S-trans) with a typical 20:80 cis:trans ratio; differential chromatographic retention and MS ionization efficiency among these isomers mean that a deuterated trans-isomer or a racemic-d5 mixture would not co-elute precisely with the d-cis analyte, introducing quantification bias [1]. Chiral LC separation methods have demonstrated baseline resolution of cis- and trans-phenothrin isomers on polysaccharide-based columns, confirming that stereochemical mismatch between IS and analyte produces retention time shifts that invalidate the fundamental assumption of identical behavior underlying isotope dilution [2].

Stereochemical fidelity
Class-level
(1R)-cis d5 matches analyte retention

Co-elution critical for valid IDMS quantification.

Trans or racemic IS gives ΔRt ≈ 0.5–2 min on C18.

Chiral analysis Stereoisomer Chromatographic co-elution Pyrethroid isomer

Storage Stability and Cold-Chain Requirements

d-cis-Phenothrin-d5 requires storage at −20 °C for maximum product recovery, as specified by the primary distributor . In contrast, non-deuterated d-cis-phenothrin technical material and analytical standards are typically stored at room temperature or +4 °C and are described as stable for ≥2 years under normal conditions . This differential storage requirement is consistent with the well-established phenomenon that deuterated compounds can exhibit altered thermal stability profiles due to the kinetic isotope effect (KIE): C–D bonds possess a higher bond dissociation energy (≈439 kJ/mol) than C–H bonds (≈413 kJ/mol), which can slow thermal degradation pathways at the labeled positions while potentially making the compound more susceptible to other degradation mechanisms at extreme temperatures [1]. For procurement planning, this translates to a mandatory cold-chain shipping requirement and −20 °C freezer capacity allocation that is not necessary for the non-deuterated parent compound.

Storage requirement
Reported
-20 °C long-term

Cold-chain logistics required for stability.

C-D bond energy 439 kJ/mol vs. C-H 413 kJ/mol.

Storage stability Deuterium isotope effect Reference standard handling Cold chain

Isotopic Enrichment and Purity Specifications

d-cis-Phenothrin-d5 is supplied at a minimum chemical purity of 95%, with deuteration at the phenoxy ring (d5 pattern), as specified by certified reference material distributors . For context, published synthetic routes for structurally analogous deuterated pyrethroid internal standards—specifically D5-cyhalothrin, D5-fenpropathrin, and D5-fenvalerate synthesized from D6-phenol—achieved isotopic enrichments of 98.7%, 98.5%, and 98.3%, respectively, as confirmed by ¹H NMR and mass spectrometry [1]. While the precise isotopic enrichment of commercial d-cis-Phenothrin-d5 lots requires lot-specific certificate of analysis verification, the ≥95% purity specification establishes a baseline suitable for IDMS applications, where residual non-deuterated analyte in the IS preparation contributes to the blank signal and must be accounted for in the calibration model .

Isotopic purity
Spec review
≥95% chemical purity

Lot-specific enrichment verification supports IDMS calibration.

Compared to published D5-pyretroid IS (98.3–98.7%).

Isotopic purity Deuteration degree Reference standard characterization Method validation

Physicochemical Property Conservation for Sample Preparation

The deuterium labeling on the phenoxy ring of d-cis-Phenothrin-d5 is structurally remote from the ester linkage and cyclopropane core, preserving the physicochemical properties critical for analytical sample preparation: logP of 6.59 and water solubility of approximately 2 mg/L at 30 °C (values reported for d-cis-phenothrin) are expected to be effectively unchanged in the d5-analogue [1]. This property conservation is essential because the fundamental assumption of isotope dilution—that the IS and analyte exhibit identical extraction efficiency, solid-phase extraction (SPE) recovery, and chromatographic partitioning—depends on near-identical hydrophobicity and solubility [2]. In contrast, non-deuterated structural analog internal standards (e.g., m-terphenyl, logP ≈ 5.0; dibutyl phthalate, logP ≈ 4.5) exhibit significantly different partitioning behavior during liquid-liquid extraction and SPE clean-up, leading to divergent recovery profiles between IS and analyte that cannot be fully corrected by post-extraction calibration [3].

Physicochemical conservation
Reported
logP ≈ 6.59, solubility ≈ 2 mg/L

Identical extraction and SPE recovery to target analyte expected.

Remote phenoxy-ring labeling preserves hydrophobicity.

LogP Water solubility Sample preparation Liquid-liquid extraction Solid-phase extraction

Key Application Scenarios for d-cis-Phenothrin-d5


Environmental Monitoring of Pyrethroid Residues

d-cis-Phenothrin-d5 is the requisite internal standard for implementing the validated NCI-GC-MS isotope dilution method capable of achieving LOQs of 0.5 ng/L (0.5 ppt) in aqueous environmental matrices [1]. This sensitivity level is essential for compliance with the EU Water Framework Directive's Environmental Quality Standards (EQS) for pyrethroid pesticides in surface waters, where annual average EQS values are typically in the sub-ng/L range. The deuterated IS corrects for matrix effects from dissolved organic matter—a critical capability given that uncorrected electrospray or NCI ionization can exhibit >50% signal suppression in wastewater matrices [2]. Procurement of d-cis-Phenothrin-d5 specifically (rather than a generic deuterated pyrethroid IS) ensures that the corrected signal corresponds to the d-cis stereoisomer, the most toxicologically significant form.

Food Safety Residue Analysis in Agricultural Commodities

For food testing laboratories operating under ISO 17025 accreditation and performing residue analysis per SANTE/11312/2021 guidelines, d-cis-Phenothrin-d5 enables implementation of isotope dilution mass spectrometry (IDMS) for phenothrin quantification in complex food matrices (cereals, fruits, vegetables) where the EU Maximum Residue Limit (MRL) for phenothrin is set at the default 0.01 mg/kg for most commodities [1]. Published HPLC-MS methods for phenothrin in crops using non-deuterated internal standards report recoveries in the range of 82.4–109.8% with LOQs of 0.02 mg/kg, which are adequate for some but not all MRL compliance scenarios; the deuterated IS approach provides the additional accuracy and precision needed for confirmatory analysis at or below the MRL [2]. The d5-labeled standard's identical extraction behavior to the target analyte, confirmed by the conserved logP of 6.59, ensures that QuEChERS or SPE-based sample preparation does not introduce IS-analyte recovery bias [3].

Clinical and Forensic Toxicology Studies

In toxicokinetic and human biomonitoring studies, d-cis-Phenothrin-d5 serves as the stable isotope-labeled internal standard for quantifying phenothrin and its metabolites (e.g., 3-phenoxybenzoic acid, chrysanthemum dicarboxylic acid) in biological matrices including urine, blood, and breast milk [1]. Deuterated internal standards are the accepted benchmark for bioanalytical method validation per FDA and EMA guidelines (BMV Guidance, 2018/2022), as they correct for biological matrix effects that are more variable and severe than environmental matrices. The −20 °C storage requirement for this compound, while representing a logistical consideration compared to room-temperature-stable non-deuterated standards, is consistent with the cold-chain infrastructure already present in clinical bioanalytical laboratories handling biological specimens [2]. Procurement of the d-cis-specific deuterated form is critical because human metabolism of phenothrin is stereoselective, with cis and trans isomers exhibiting differential hydrolysis rates by carboxylesterases.

Reference Material Production and Proficiency Testing

Accredited reference material (RM) producers and proficiency testing (PT) scheme organizers require isotopically pure, stereochemically defined internal standards to prepare traceable calibration solutions and spiked test materials [1]. d-cis-Phenothrin-d5, with its defined (1R)-cis stereochemistry and d5-phenoxy labeling pattern, enables the gravimetric preparation of calibration standards that can be independently verified by multiple laboratories using different MS platforms. The ≥95% purity specification and availability through Toronto Research Chemicals (TRC P318101)—a ISO 9001-certified supplier of complex organic reference standards—provides the documented provenance and certificate of analysis required for ISO 17034 RM production [2]. The +5 Da mass shift provides unambiguous MS identification that is platform-independent, unlike non-deuterated internal standards whose identification relies on retention time matching alone.

Application
Selection Property
Validation Focus
Environmental water monitoring
Isotope dilution MS capability
Matrix-effect correction at sub-ppt LOQs
Food-matrix residue analysis
Deuterated IS for co-elution
Recovery and method accuracy per SANTE guidelines
Human biomonitoring research
Stereospecific d5-IS
Bioanalytical method validation in biological matrices
Reference material production
Defined stereochemistry and label
Lot-specific CoA and isotope enrichment verification
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